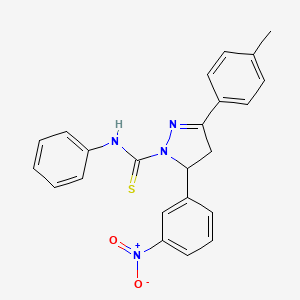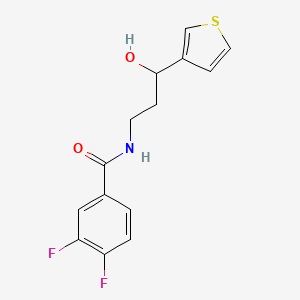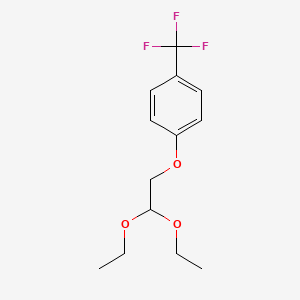
1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene, also known as 1,4-Diethoxy-2-(trifluoromethyl)benzene, is an organic compound with a wide range of applications in the scientific and pharmaceutical fields. It is an aromatic compound with a molecular formula of C9H12F3O2. This compound is commonly used in the synthesis of other organic compounds, as well as in the development of new drugs and materials.
Wirkmechanismus
The mechanism of action of 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene is not well understood. However, it is believed to act as a Lewis acid, which is a type of chemical compound that can accept a pair of electrons from another molecule. This allows the compound to form a covalent bond with other molecules, thus allowing it to act as a catalyst for various chemical reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene are not well understood. However, it has been shown to have some effect on the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase. In addition, it has been shown to have some effect on the activity of certain hormones, such as cortisol and testosterone.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene in laboratory experiments is its stability. It is a relatively stable compound, which makes it ideal for use in a wide range of laboratory experiments. Additionally, it is relatively easy to obtain and is relatively inexpensive. The main limitation of this compound is its toxicity. It is classified as a hazardous material, and therefore must be handled with extreme care.
Zukünftige Richtungen
The future of 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene is promising. It has a wide range of potential applications in the scientific and pharmaceutical fields, and its use as a building block for the synthesis of other organic compounds is likely to continue to grow. Additionally, there is potential for the development of new drugs and materials using this compound. Additionally, further research into its biochemical and physiological effects is needed to better understand its potential applications. Finally, research into its mechanism of action and its toxicity is needed to ensure its safe use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene is used in a wide range of scientific research applications. It is commonly used as a building block for the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and materials. In addition, it is used as a reagent in the synthesis of other compounds, such as polymers, surfactants, and catalysts.
Eigenschaften
IUPAC Name |
1-(2,2-diethoxyethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3O3/c1-3-17-12(18-4-2)9-19-11-7-5-10(6-8-11)13(14,15)16/h5-8,12H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKODZVXSMOOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C(F)(F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene | |
Synthesis routes and methods
Procedure details








Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2894483.png)
![3-ethyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2894485.png)
![Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid](/img/structure/B2894487.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2894488.png)
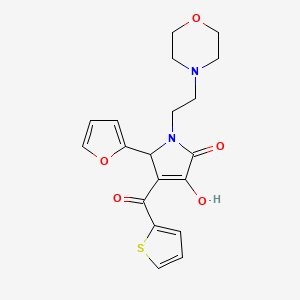
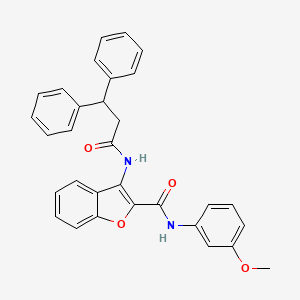
![(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2894492.png)
![N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2894493.png)
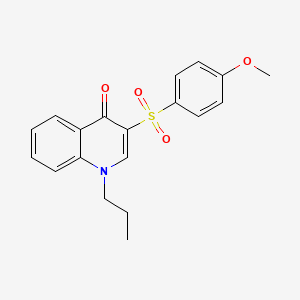
![2-(3,4-dimethylphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2894495.png)
![2-chloro-3-methyl-5-[(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidin-1-yl)sulfonyl]pyridine](/img/structure/B2894496.png)
![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B2894497.png)
